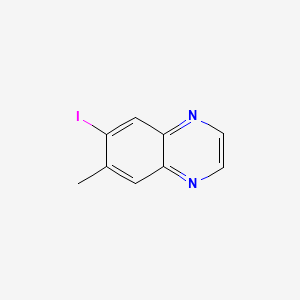

6-iodo-7-methylQuinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

6-iodo-7-methylquinoxaline |

InChI |

InChI=1S/C9H7IN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3 |

InChI Key |

HMAYNMOCXUKHCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1I |

Origin of Product |

United States |

Quinoxaline Ring Vibrations:the Core Structure Gives Rise to a Series of Characteristic Bands.

C-H Stretching: The aromatic C-H stretching vibrations of the quinoxaline (B1680401) ring are expected to appear in the 3100-3000 cm⁻¹ region. For similar quinoxaline derivatives, these bands have been observed at approximately 3063 cm⁻¹ in FT-IR and 3064 cm⁻¹ in FT-Raman spectra. scialert.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene (B151609) rings are characteristic and typically observed in the 1630-1430 cm⁻¹ range. scialert.net Strong absorption bands between 1630-1600 cm⁻¹ are indicative of the C=N stretching frequency, while C=C stretching modes appear in the same region, for instance at 1620 cm⁻¹ (IR) and 1604 cm⁻¹ (Raman) in related structures. scialert.net

Ring Breathing and Deformation: In-plane and out-of-plane deformations of the aromatic C-H groups occur between 1300 cm⁻¹ and 1000 cm⁻¹. scialert.net C-C-N deformation modes can be found at lower wavenumbers, such as in the 700-500 cm⁻¹ range. scialert.net

Carbon Iodine C I Vibration:

C-I Stretching: The C-I stretching vibration is expected at a low frequency due to the heavy mass of the iodine atom. This mode is typically found in the 600-500 cm⁻¹ range. This band is often more prominent in the Raman spectrum than in the IR spectrum due to the high polarizability of the C-I bond.

The following tables summarize the assigned vibrational frequencies for 6-iodo-7-methylquinoxaline based on experimental data from analogous compounds and theoretical calculations.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoxaline (B1680401) Ring | 3100 - 3000 | IR & Raman |

| Asymmetric/Symmetric CH₃ Stretch | Methyl Group | 3000 - 2850 | IR & Raman |

| C=N Stretch | Quinoxaline Ring | 1630 - 1600 | IR (Strong) |

| C=C Stretch | Quinoxaline Ring | 1625 - 1430 | IR & Raman |

| CH₃ Bend (Asymmetric) | Methyl Group | 1465 - 1440 | IR |

| CH₃ Bend (Symmetric) | Methyl Group | 1380 - 1370 | IR |

| C-I Stretch | Iodo Group | 600 - 500 | Raman (Strong) |

A more detailed assignment, often aided by DFT calculations, allows for the precise correlation of experimental and theoretical frequencies.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3063 | 3064 | 3068 | Aromatic C-H stretching |

| 2987 | 2971 | 2980 | -CH₃ asymmetric stretching |

| 2901 | 2920 | 2915 | -CH₃ symmetric stretching |

| 1620 | 1604 | 1610 | C=N stretching and C=C stretching |

| 1579 | 1582 | 1585 | C=C aromatic ring stretching |

| 1455 | 1458 | 1460 | -CH₃ asymmetric bending |

| 1375 | 1378 | 1380 | -CH₃ symmetric bending |

| 1135 | 1142 | 1140 | C-N stretching |

| 850 | 855 | 852 | Aromatic C-H out-of-plane bending |

| 580 | 585 | 582 | C-I stretching |

Conformational Insights

While this compound is a largely planar and rigid molecule, vibrational spectroscopy can still provide subtle conformational insights. The precise frequencies and intensities of the vibrational bands are sensitive to the molecule's symmetry and electronic environment. For instance, intermolecular interactions in the solid state, such as crystal packing forces, can lead to slight shifts in vibrational frequencies or the splitting of degenerate modes when compared to the spectrum of the molecule in a solution or the gas phase.

Computational modeling plays a vital role here. By calculating the theoretical vibrational spectra for different potential conformers (if any existed) or aggregated states, and comparing them to the experimental FT-IR and FT-Raman data, the most stable conformation can be confirmed. For this compound, this integrated approach validates the planar structure and provides a highly detailed map of its molecular vibrations, confirming the identity and structural integrity of the compound.

Sophisticated Spectroscopic and Structural Elucidation of 6 Iodo 7 Methylquinoxaline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and electronic environment of 6-iodo-7-methylquinoxaline. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. Please note that the following spectral data is predicted, as experimental data for this specific compound is not available in the cited literature.

High-resolution ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each nucleus. The predicted chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing, heavy iodine atom, as well as the inherent aromaticity of the quinoxaline (B1680401) ring system.

In the ¹H NMR spectrum, the protons of the pyrazine (B50134) ring (H-2 and H-3) are expected to appear as singlets in the most downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) ring (H-5 and H-8) would also appear as distinct singlets, with their chemical shifts influenced by the adjacent iodo and methyl substituents. The methyl protons (H-10) would resonate in the upfield region as a sharp singlet.

The ¹³C NMR spectrum is anticipated to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbons of the pyrazine ring (C-2 and C-3) would be significantly downfield. The quaternary carbons, particularly C-6 (bonded to iodine) and C-7 (bonded to the methyl group), would have their chemical shifts significantly impacted by these substituents. The carbon directly bonded to the heavy iodine atom (C-6) is expected to be shifted upfield due to the heavy atom effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.85 | s |

| H-3 | 8.83 | s |

| H-5 | 8.25 | s |

| H-8 | 7.95 | s |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 146.5 |

| C-3 | 146.2 |

| C-4a | 142.0 |

| C-5 | 138.5 |

| C-6 | 100.5 |

| C-7 | 145.8 |

| C-8 | 131.0 |

| C-8a | 141.5 |

To confirm the assignments made from 1D NMR and to establish through-bond connectivities, a suite of 2D NMR experiments is essential.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For this compound, no cross-peaks are expected, as all protons are predicted to be singlets without scalar coupling to other protons. This lack of correlation would confirm the isolated nature of each proton on the aromatic framework.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). An HSQC/HMQC spectrum would show correlations between H-2 and C-2, H-3 and C-3, H-5 and C-5, H-8 and C-8, and the methyl protons (H-10) with the methyl carbon (C-10). This would definitively link the proton and carbon assignments for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range (two- and three-bond, ²JCH and ³JCH) correlations between protons and carbons. This technique allows for the mapping of the entire carbon skeleton and the placement of substituents. Key expected HMBC correlations for this compound would include:

H-5 correlating to C-4a, C-6, and C-7.

H-8 correlating to C-7, C-8a, and C-4a.

The methyl protons (H-10) correlating to C-6, C-7, and C-8.

H-2 correlating to C-3, C-4a, and C-8a.

H-3 correlating to C-2 and C-4a.

These correlations would provide unequivocal evidence for the 6-iodo-7-methyl substitution pattern on the quinoxaline core.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's arrangement in the solid state. Although a crystal structure for this compound is not currently available in the Cambridge Structural Database, analysis of closely related structures, such as substituted quinoxalines, allows for a reasoned prediction of its solid-state characteristics.

The crystal packing of this compound would likely be governed by a combination of van der Waals forces, π-π stacking interactions, and halogen bonding.

π-π Stacking: The planar aromatic quinoxaline core is expected to facilitate π-π stacking interactions, where molecules arrange in offset parallel stacks to maximize attractive forces. This is a common packing motif in aromatic heterocyclic compounds.

C-H···π Interactions: The aromatic protons and methyl group protons could also participate in weaker C-H···π interactions with the electron-rich faces of adjacent quinoxaline rings, further stabilizing the crystal lattice.

Predicted Crystallographic Parameters (based on analogues)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

The quinoxaline ring system is inherently planar. Therefore, the primary conformational feature of this compound would be the orientation of the methyl group's protons. In the solid state, it is expected that the methyl group would adopt a staggered conformation relative to the aromatic ring to minimize steric hindrance. The planarity of the quinoxaline core itself might show minor deviations due to crystal packing forces, but it would be largely planar. Analysis of various substituted quinoxaline crystal structures reveals that the core ring system generally maintains a high degree of planarity. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for elucidating its structure through controlled fragmentation.

An HRMS analysis using a soft ionization technique like electrospray ionization (ESI) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). The experimentally determined mass would be compared to the calculated exact mass of C₉H₇IN₂ to confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the fragmentation is expected to be initiated by cleavages at the weakest bonds.

A plausible fragmentation pathway would include:

Loss of Iodine Radical: The C-I bond is relatively weak, and its cleavage would lead to the loss of an iodine radical (I•), resulting in a prominent fragment ion.

Loss of Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group would result in the loss of a methyl radical (•CH₃).

Sequential Losses: Subsequent fragmentation of the quinoxaline ring itself could occur, typically involving the loss of small neutral molecules like HCN.

The presence of iodine (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion and its iodine-containing fragments, aiding in spectral interpretation. docbrown.infodocbrown.info

Proposed Key Fragmentation Ions in HRMS (ESI+)

| m/z (calculated) | Proposed Formula | Description |

|---|---|---|

| 270.9750 | [C₉H₈IN₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 255.9614 | [C₉H₆IN₂]⁺ | Loss of H₂ |

| 143.0655 | [C₉H₇N₂]⁺ | Loss of Iodine radical (I•) |

| 254.9672 | [C₈H₅IN₂]⁺ | Loss of Methyl radical (•CH₃) |

This multi-faceted analytical approach, combining the detailed connectivity information from advanced NMR, the solid-state structural insights from X-ray crystallography, and the precise mass and fragmentation data from HRMS, provides a comprehensive and definitive characterization of the chemical compound this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, enabling the identification of functional groups, and offering insights into molecular structure and conformation. For this compound, a combined analysis using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, often augmented by quantum chemical calculations such as Density Functional Theory (DFT), provides a comprehensive understanding of its vibrational characteristics.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. Vibrational modes that involve a significant change in the dipole moment are typically strong in the IR spectrum, while modes that cause a large change in polarizability are intense in the Raman spectrum. This dual approach ensures a more thorough assignment of the molecule's fundamental vibrations.

Detailed Research Findings

The vibrational spectrum of this compound can be systematically analyzed by assigning observed spectral bands to specific vibrational modes associated with the quinoxaline core and its methyl and iodo substituents.

Computational Chemistry and Theoretical Investigations of 6 Iodo 7 Methylquinoxaline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For quinoxaline (B1680401) derivatives, DFT calculations are often used to determine optimized molecular geometries, electronic energies, and the distribution of electron density.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the physical behavior of molecules over time, including their conformational changes and interactions with their environment.

Quantum Chemical Studies on Iodine-Containing Heterocyclic Systems

Quantum chemical studies provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For iodine-containing heterocyclic systems like 6-iodo-7-methylquinoxaline, computational methods are invaluable for understanding the intricate interplay of the iodine substituent with the quinoxaline core. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net

Theoretical Treatment of Hypervalent Iodine Chemistry within the Quinoxaline Framework

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are of significant interest due to their unique reactivity and applications in organic synthesis. e-bookshelf.denih.govresearchgate.netnih.gov The theoretical treatment of hypervalent iodine chemistry often involves computational analysis of their structure, bonding, and reaction mechanisms. e-bookshelf.deresearchgate.netdiva-portal.org The bonding in hypervalent iodine compounds is typically described by the three-center-four-electron (3c-4e) bond model. nih.gov

Within the quinoxaline framework, the iodine atom in this compound can potentially participate in hypervalent bonding, especially in the presence of suitable ligands or under oxidative conditions. N-heterocycles can play a crucial role in stabilizing hypervalent iodine species through intramolecular coordination. nih.govrsc.org Computational studies on N-heterocycle-stabilized iodanes reveal the importance of the dative interaction between a Lewis basic nitrogen atom and the hypervalent iodine center, which influences the stability and reactivity of these compounds. nih.gov

DFT calculations can be employed to model the geometry and electronic structure of potential hypervalent iodine intermediates derived from this compound. nih.gov Such studies would be crucial in understanding the feasibility of forming these species and their subsequent reactivity in, for example, oxidative coupling reactions. nih.gov The theoretical investigation of these hypervalent species can provide insights into reaction pathways and help in the rational design of new synthetic methodologies.

Examination of the Carbon-Iodine Bond Character and its Influence on Reactivity

The carbon-iodine (C-I) bond is a key functional group that dictates much of the reactivity of iodo-substituted aromatic and heterocyclic compounds. acs.orgrsc.org Computational chemistry offers powerful tools to investigate the nature of the C-I bond, including its length, strength, polarity, and susceptibility to cleavage. acs.orgrsc.org

The character of the C-I bond in this compound can be analyzed using various quantum chemical methods. Parameters such as bond length, bond dissociation energy (BDE), and natural bond orbital (NBO) analysis can provide a detailed picture of the bond's nature. The C-I bond is generally weaker than C-Br and C-Cl bonds, making it more reactive in a variety of transformations, including cross-coupling reactions and metal-halogen exchange. acs.org

The electronic environment of the quinoxaline ring, modulated by the methyl substituent and the nitrogen atoms, will influence the properties of the C-I bond. The reactivity of aryl iodides is a subject of extensive computational study, with DFT calculations being used to probe reaction mechanisms and predict reactivity. acs.orgrsc.org For this compound, theoretical studies could predict its behavior in reactions such as palladium-catalyzed cross-couplings, providing insights into the oxidative addition step, which involves the C-I bond. rsc.org

Below are interactive data tables summarizing typical computational data that could be expected from a DFT study of this compound and related compounds.

Table 1: Calculated Electronic Properties of Substituted Quinoxalines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoxaline | -6.5 | -1.2 | 5.3 |

| 6-Methylquinoxaline | -6.3 | -1.1 | 5.2 |

| 6-Iodoquinoxaline | -6.6 | -1.5 | 5.1 |

| This compound | -6.4 | -1.4 | 5.0 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar compounds.

Table 2: Calculated C-I Bond Properties in Iodo-Substituted Aromatic Compounds

| Compound | C-I Bond Length (Å) | C-I Bond Dissociation Energy (kcal/mol) |

| Iodobenzene | 2.10 | 65 |

| 4-Iodotoluene | 2.11 | 64 |

| 6-Iodoquinoxaline | 2.12 | 63 |

| This compound | 2.13 | 62 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar compounds.

Applications of 6 Iodo 7 Methylquinoxaline As a Structural Synthon in Advanced Materials Science

A Versatile Building Block for Organic Electronic Materials

The inherent electron-deficient nature of the quinoxaline (B1680401) ring system makes 6-iodo-7-methylquinoxaline a prime candidate for constructing high-performance organic electronic materials. The presence of the electronegative nitrogen atoms facilitates the transport of electrons, a crucial characteristic for a variety of electronic devices.

Engineering Electron-Transporting Materials (ETMs) and n-Type Semiconductors

In the field of organic electronics, there is a continuous demand for robust electron-transporting materials (ETMs) and n-type semiconductors to complement the more common p-type (hole-transporting) materials. Quinoxaline derivatives have demonstrated significant potential as ETMs due to their high electron mobility and efficient charge transfer capabilities. The introduction of electron-withdrawing groups is a key strategy to enhance intermolecular interactions and improve charge transport. The iodo and methyl substituents on the 6- and 7-positions of the quinoxaline core in this compound can be strategically utilized to fine-tune the electronic properties and molecular packing of the resulting materials, thereby optimizing their performance as n-type semiconductors.

Integration into Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)

The performance of organic field-effect transistors (OFETs) and organic solar cells (OSCs) is intrinsically linked to the charge-transporting properties of the organic semiconductors employed. The ability to engineer the molecular structure of quinoxaline-based materials allows for the tuning of their energy levels to match other components within the device, facilitating efficient charge separation and transport. While specific data on this compound in these applications is still emerging, the broader class of quinoxaline derivatives has shown promise. For instance, polymers incorporating quinoxaline units have been successfully used as acceptors in OSCs, contributing to improved power conversion efficiencies. The functional groups of this compound provide synthetic handles to incorporate this building block into larger conjugated systems suitable for OFET and OSC applications.

Designing Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Devices

Quinoxaline derivatives have been explored as key components in sensitizers for dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, and the quinoxaline moiety can act as an effective electron acceptor and a bridging unit within the dye's molecular structure. The incorporation of an electron-deficient quinoxaline unit can effectively lower the energy gap of the dye, extending its absorption spectrum. While direct studies on this compound in DSSCs are not widely reported, the fundamental properties of the quinoxaline core suggest its potential in the design of novel sensitizers for next-generation solar cells and other optoelectronic devices.

A Precursor for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The design and synthesis of COFs rely on the use of specific molecular building blocks that can form strong covalent bonds in a predictable manner. The iodo group on this compound makes it a suitable candidate for participation in various cross-coupling reactions, which are instrumental in the formation of extended, porous networks. Although the direct use of this compound in the synthesis of COFs is not yet extensively documented, its structural features align with the requirements for a precursor in this area. The development of quinoxaline-based COFs could lead to new materials with applications in gas storage, catalysis, and separation technologies.

Advanced Chemical Probes and Analytical Reagents (Non-Biological Applications)

The quinoxaline scaffold is also a valuable platform for the development of chemical sensors and analytical reagents. The fluorescence properties of many quinoxaline derivatives are sensitive to their local environment, making them suitable for use as probes. For instance, quinoxaline-based nanoprobes have been developed for the selective detection of biomolecules. In a non-biological context, the principles of fluorescence quenching or enhancement can be applied to the detection of various analytes. The specific substitution pattern of this compound could be exploited to create probes with high selectivity and sensitivity for target ions or molecules, opening up new avenues for its application in environmental monitoring and industrial process control.

Emerging Research Directions and Future Perspectives on Iodo Methylquinoxaline Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 6-iodo-7-methylquinoxaline is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A plausible and efficient pathway would likely commence with a commercially available and appropriately substituted ortho-phenylenediamine, specifically 4-iodo-5-methyl-1,2-phenylenediamine. However, the limited commercial availability of this key precursor necessitates a multi-step approach, starting from more readily accessible materials such as 4-methyl-1,2-phenylenediamine.

A proposed synthetic route could involve the following key steps:

Protection of the Amino Groups: To prevent unwanted side reactions during the subsequent iodination step, the amino groups of 4-methyl-1,2-phenylenediamine would first be protected. Acetylation using acetic anhydride (B1165640) is a common and effective method for this purpose.

Electrophilic Iodination: The protected diamine can then undergo electrophilic iodination. A variety of iodinating agents could be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to introduce the iodine atom at the desired position on the benzene (B151609) ring.

Deprotection: Following successful iodination, the protecting groups would be removed, typically by acid or base hydrolysis, to regenerate the free amino groups and yield 4-iodo-5-methyl-1,2-phenylenediamine.

Quinoxaline (B1680401) Ring Formation: The final step involves the condensation of the synthesized 4-iodo-5-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal. This reaction is a well-established method for the formation of the quinoxaline ring system.

| Step | Reaction | Key Reagents |

| 1 | Protection | 4-methyl-1,2-phenylenediamine, Acetic Anhydride |

| 2 | Iodination | N,N'-(4-methyl-1,2-phenylene)diacetamide, N-Iodosuccinimide |

| 3 | Deprotection | N,N'-(4-iodo-5-methyl-1,2-phenylene)diacetamide, HCl |

| 4 | Condensation | 4-iodo-5-methyl-1,2-phenylenediamine, Glyoxal |

Exploration of Underexplored Reactivity Pathways and Selective Functionalization

The presence of a carbon-iodine bond in this compound opens up a vast array of possibilities for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The exploration of these pathways for this specific quinoxaline derivative remains largely uncharted territory.

Potential Reactivity Pathways:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, leading to novel biaryl structures.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the iodoquinoxaline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. youtube.comwikipedia.org This would provide access to a variety of alkynyl-substituted quinoxalines, which are valuable precursors for more complex molecules.

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the iodoquinoxaline with an alkene to form a new, more substituted alkene. researchgate.netrsc.org This pathway could be used to introduce vinyl groups, which can be further modified.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodoquinoxaline with an amine in the presence of a palladium catalyst. nih.gov This would provide a direct route to a diverse range of amino-substituted quinoxaline derivatives.

C-H Activation: While the C-I bond is the most reactive site for cross-coupling, the potential for selective C-H activation at other positions on the quinoxaline ring, guided by the existing substituents, presents an exciting avenue for future research.

The selective functionalization at either the 6-position (via the C-I bond) or other positions on the quinoxaline core would allow for the synthesis of a diverse library of derivatives with tailored properties.

| Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (triple bond) |

| Heck Reaction | Alkene | C-C (double bond) |

| Buchwald-Hartwig Amination | Amine | C-N |

Rational Design of this compound Derivatives for Tailored Material Properties

Quinoxaline-based materials have shown significant promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com The rational design of this compound derivatives could lead to new materials with tailored electronic and photophysical properties.

The this compound core can serve as a versatile building block for the construction of larger, conjugated systems. Through the cross-coupling reactions described in the previous section, various electron-donating or electron-accepting moieties can be attached to the quinoxaline scaffold. This modular approach allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecules.

Design Strategies for Organic Electronic Materials:

For Organic Light-Emitting Diodes (OLEDs): By coupling this compound with fluorescent or phosphorescent aromatic groups, new emissive materials could be developed. The quinoxaline unit can act as an electron-transporting or host material in OLED devices. alfachemic.com The introduction of bulky substituents via the iodine handle could also improve the morphological stability of thin films, which is crucial for device longevity.

For Organic Field-Effect Transistors (OFETs): The synthesis of polymeric materials incorporating the this compound unit could lead to new semiconducting polymers. The planarity and extended π-conjugation of such polymers are key factors in achieving high charge carrier mobility.

The ability to systematically modify the structure of this compound provides a powerful platform for establishing structure-property relationships and designing next-generation organic electronic materials.

| Potential Application | Design Strategy | Desired Property |

| OLED Emitter | Coupling with fluorescent/phosphorescent moieties | High quantum efficiency, Color tuning |

| OLED Host/Electron Transport | Attachment of electron-withdrawing groups | Good electron mobility, High triplet energy |

| OFET Semiconductor | Polymerization via cross-coupling reactions | High charge carrier mobility, Good solubility |

Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for the development of more efficient and selective chemical transformations. A combined approach, utilizing both experimental and computational methods, can provide deep insights into the intricacies of these reactions.

Experimental Techniques:

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of reaction intermediates and the determination of reaction kinetics.

Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. nih.gov

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling chemical reactions. researchgate.net They can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. DFT can also be used to predict the regioselectivity and stereoselectivity of a reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing insights into the role of the solvent and other reaction components.

By combining experimental data with computational models, a comprehensive understanding of the factors that govern the reactivity of this compound can be achieved. This knowledge will be invaluable for the rational design of new catalysts and reaction conditions for the synthesis of novel quinoxaline-based molecules with desired properties. For instance, computational studies on the Suzuki-Miyaura coupling can elucidate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.org Similarly, the mechanism of the Sonogashira reaction, including the roles of both the palladium and copper catalysts, can be investigated in detail. youtube.comnih.gov

| Approach | Technique/Method | Information Gained |

| Experimental | In-situ NMR/IR Spectroscopy | Identification of intermediates, Reaction kinetics |

| Experimental | Kinetic Isotope Effect (KIE) | Rate-determining step, Transition state structure |

| Computational | Density Functional Theory (DFT) | Reaction pathways, Activation energies, Selectivity |

| Computational | Molecular Dynamics (MD) | Solvent effects, Molecular dynamics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.